REACTION_CXSMILES
|
[N+](C1C=C(N2CCNCC2)C=CC=1)([O-])=O.[CH3:16][C:17]([OH:35])([CH3:34])[CH2:18][N:19]1[CH2:24][CH2:23][N:22]([C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([N+:31]([O-:33])=[O:32])[CH:26]=2)[CH2:21][CH2:20]1.Cl.O1C(C)(C)C1.C(Cl)Cl.CO>CO>[CH3:34][C:17]([OH:35])([CH3:16])[CH2:18][N:19]1[CH2:20][CH2:21][N:22]([C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([N+:31]([O-:33])=[O:32])[CH:26]=2)[CH2:23][CH2:24]1 |f:0.1,4.5|
|
Name
|
2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol 1-(3-Nitro-phenyl)-piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1CCNCC1.CC(CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-])(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
42.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.888 g
|
Type
|
reactant
|
Smiles
|
O1CC1(C)C
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was placed in a sealed tube
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-])(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |